1-S,3-S-diethyl propanebis(thioate)

Asymmetric Mannich reaction organocatalysis dithiomalonate

1-S,3-S-Diethyl propanebis(thioate), systematically named S,S′-diethyl dithiomalonate (CAS 16501-24-9), is a symmetric dithioester of malonic acid with molecular formula C₇H₁₂O₂S₂ and molecular weight 192.30 g·mol⁻¹. It is a colorless liquid with a characteristic pungent odor and a boiling point of 135 °C at 1.33 kPa.

Molecular Formula C7H12O2S2
Molecular Weight 192.3 g/mol
CAS No. 16501-24-9
Cat. No. B095961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-S,3-S-diethyl propanebis(thioate)
CAS16501-24-9
SynonymsS,S'-Diethyldithiomalonate
Molecular FormulaC7H12O2S2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCCSC(=O)CC(=O)SCC
InChIInChI=1S/C7H12O2S2/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
InChIKeyPSAKROSBYQCVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-S,3-S-Diethyl Propanebis(thioate) [CAS 16501-24-9]: A Dithiomalonate Building Block for Asymmetric Synthesis and Carbene Chemistry


1-S,3-S-Diethyl propanebis(thioate), systematically named S,S′-diethyl dithiomalonate (CAS 16501-24-9), is a symmetric dithioester of malonic acid with molecular formula C₇H₁₂O₂S₂ and molecular weight 192.30 g·mol⁻¹. It is a colorless liquid with a characteristic pungent odor and a boiling point of 135 °C at 1.33 kPa . The compound is prepared industrially from malonyl chloride and ethanethiol in diethyl ether at room temperature in 95% yield . In contemporary synthetic methodology, dithiomalonates (DTMs) have emerged as privileged nucleophiles in organocatalytic asymmetric transformations—most notably in Mannich and Michael additions—owing to the markedly enhanced acidity of their α-hydrogen relative to conventional malonates .

Why S,S′-Diethyl Dithiomalonate Cannot Be Replaced by Diethyl Malonate or Monothiomalonate Analogs in Critical Transformations


The two sulfur atoms of S,S′-diethyl dithiomalonate fundamentally alter the electronic character of the malonate scaffold. The α-CH₂ protons are substantially more acidic than those of diethyl malonate, transforming this dithioester into a soft, highly polarizable nucleophile that undergoes facile enolization under mild organocatalytic conditions . In the cinchona-squaramide-catalyzed asymmetric Mannich reaction, dithiomalonates react smoothly with primary alkyl α-amidosulfone imine surrogates, whereas conventional malonates and even monothiomalonates give no reaction under identical conditions . Furthermore, the thiocarbonyl moiety confers a unique dual-reduction capability to derived Knoevenagel adducts: sodium borohydride selectively delivers 1,3-diols, while Raney nickel desulfurizes the thioester groups to afford ethanol derivatives—a redox bifurcation inaccessible with the oxygen analogs . Generic substitution therefore risks either complete reaction failure or the loss of downstream synthetic versatility.

Quantitative Differentiation Evidence for S,S′-Diethyl Dithiomalonate Relative to Comparator Malonates and Thioesters


Dithiomalonates Convert Primary Alkyl Imine Surrogates Where Malonates and Monothiomalonates Yield No Product

In a direct catalytic asymmetric Mannich reaction using a cinchona-squaramide organocatalyst (2 mol %), dithiomalonates (DTMs) reacted with highly challenging primary alkyl α-amidosulfone imine surrogates to give the desired β-amino thioester adducts with up to 97 % enantiomeric excess. Under identical conditions, the use of conventional malonates (e.g., diethyl malonate) or monothiomalonates resulted in no detectable reaction . This chemoselectivity dichotomy defines a go/no-go boundary for substrate classes relevant to chiral β-amino acid and active pharmaceutical ingredient synthesis.

Asymmetric Mannich reaction organocatalysis dithiomalonate primary alkyl imine α-amidosulfone

Dithiomalonates Reduce Validated Catalyst Loading to 0.1 mol % Without Sacrificing Enantioselectivity

Owing to the superior intrinsic reactivity of dithiomalonates as Mannich donors compared with conventional malonates, the squaramide-catalyzed asymmetric Mannich reaction could be performed with catalyst loading as low as 0.1 mol % while maintaining enantioselectivity up to 99 % ee, with no erosion of stereochemical fidelity . In contrast, reactions employing diethyl malonate or monothiomalonates required significantly higher catalyst loadings and failed entirely with recalcitrant substrates.

Asymmetric catalysis catalyst loading dithiomalonate enantioselectivity Mannich reaction

Singlet Carbene Lifetime from S,S-Diethyldithiodiazomalonate Is Sixfold Shorter Than the Dicarbomethoxy Analog

Laser flash photolysis (LFP) of S,S-diethyldithiodiazomalonate—prepared directly from S,S′-diethyl dithiomalonate—generates singlet S,S-dicarbothioethoxycarbene (13). The deduced lifetime of 13 in 1,1,2-trichlorotrifluoroethane (Freon-113) is essentially identical to that of O,S-dicarboethoxycarbene (9) but approximately six times shorter than that of dicarbomethoxycarbene (14), the carbene derived from the oxygen-only malonate analog . DFT calculations at the B3LYP/6-31G* level rationalize this sulfur-perturbed acceleration of carbene decay and the exclusive migration of the SEt group in the subsequent Wolff rearrangement.

Carbene chemistry laser flash photolysis diazo compounds thioester Wolff rearrangement

Unique Dual-Reduction Divergence: NaBH₄ Delivers 1,3-Diols; Raney Ni Delivers Ethanol Derivatives from the Same Knoevenagel Adduct

Knoevenagel condensation of S,S′-diethyl dithiomalonate with aldehydes using DABCO as base yields alkylidene dithiomalonates that serve as a single branch point for two distinct downstream products. Treatment with sodium borohydride reduces the thiocarbonyl and the conjugated double bond to give 1,3-diols, while treatment with W-2 Raney nickel desulfurizes the thioester groups to afford primary ethanol derivatives . This redox bifurcation is not available with the corresponding diethyl malonate adducts, which lack the thiocarbonyl functionality that enables the Raney nickel desulfurization pathway.

Knoevenagel condensation chemoselective reduction 1,3-diol ethanol carbanion equivalent dithiomalonate

High-Yield Scalable Synthesis from Inexpensive Reagents Confirms Procurement Viability

S,S′-Diethyl dithiomalonate is prepared by the direct reaction of malonyl chloride with ethanethiol (1:3 molar ratio) in diethyl ether at room temperature for 6 h, affording the product in 95% isolated yield . This robust, chromatography-free procedure uses commodity reagents and proceeds without the need for specialized equipment, distinguishing it from the preparation of certain bulky dithiomalonate analogs (e.g., S,S′-di-tert-butyl propanebis(thioate), CAS 81787-33-9) that require more forcing conditions or give lower yields.

Synthesis malonyl chloride ethanethiol scale-up dithioester preparation

High-Value Application Scenarios Where S,S′-Diethyl Dithiomalonate Provides Demonstrated Differentiation


Organocatalytic Asymmetric Synthesis of Chiral β-Amino Acid Derivatives (e.g., (R)-Sitagliptin Core)

S,S′-Diethyl dithiomalonate serves as a superior Mannich donor in squaramide-catalyzed enantioselective Mannich reactions of α-amidosulfone imine surrogates. Its elevated α-hydrogen acidity enables catalyst loadings as low as 0.1 mol % with enantioselectivities up to 99 % ee, and it is uniquely effective with primary alkyl substrates that are entirely unreactive with conventional malonates or monothiomalonates . The resulting chiral β-amino thioester adducts are direct precursors to the β-amino acid pharmacophore found in DPP-4 inhibitors such as (R)-sitagliptin, enabling a coupling-reagent-free organocatalytic route that avoids the cost and waste of traditional amide-bond-forming reagents.

Photochemical Carbene Generation with Controllably Shortened Lifetime for Wolff Rearrangement and Cyclopropanation

Diazotization of S,S′-diethyl dithiomalonate yields S,S-diethyldithiodiazomalonate, an efficient carbene precursor. Laser flash photolysis demonstrates that the corresponding singlet carbene decays approximately sixfold faster than the dimethyl malonate-derived dicarbomethoxycarbene, while directing exclusive SEt migration in the Wolff rearrangement . Researchers requiring carbenes with accelerated decay kinetics—for example, to suppress undesired bimolecular side reactions or to achieve selective product distributions in photochemical cascades—should prefer this dithiomalonate-derived diazo compound over conventional dialkyl diazomalonates.

Divergent Synthesis of 1,3-Diols and Primary Alcohol Derivatives from a Single Knoevenagel Adduct

The Knoevenagel condensation of S,S′-diethyl dithiomalonate with aldehydes (DABCO, mild conditions) provides a common alkylidene dithiomalonate intermediate. From this single intermediate, reduction with NaBH₄ yields 1,3-diols, while reduction with W-2 Raney nickel yields ethanol derivatives (primary alcohols) . This chemoselective bifurcation is not accessible with diethyl malonate-derived adducts and effectively doubles the synthetic utility of each condensation reaction. Medicinal chemistry groups pursuing parallel library synthesis of diol- and alcohol-containing candidate molecules can streamline their building-block inventory by adopting this single dithiomalonate in place of two separate malonate reagents.

Scalable Hydroxyethyl Group Introduction via Electrophile Substitution and Raney Nickel Desulfurization

S,S′-Diethyl dithiomalonate readily undergoes substitution with a wide variety of electrophiles (alkyl halides, Michael acceptors) to give α-substituted dithiomalonates, which upon treatment with W-2 Raney nickel afford ethanol derivatives RR′CHCH₂OH in good yields . This two-step sequence—alkylation followed by desulfurization—constitutes a general method for installing a hydroxyethyl group that is complementary to oxirane-opening or hydroboration–oxidation strategies. The method has been applied to the total synthesis of terpenoids, demonstrating its compatibility with structurally complex electrophiles, and its reliance on the dithioester functional group makes it irreplaceable by oxygen ester analogs.

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